2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE is a complex organic compound featuring a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of a triazolopyrimidine derivative with a thiol-containing compound, followed by acylation with a nitrophenylacetyl chloride . The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, alcohols, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo core and have been studied for their kinase inhibition properties.
[1,2,4]Triazolo[4,3-a]pyrimidin-7(1H)-ones: These compounds are structurally related and have shown various pharmacological activities, including anti-tumor and antimicrobial properties.
Uniqueness
2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl and sulfanyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C14H12N6O4S |
---|---|
Molecular Weight |
360.35 g/mol |
IUPAC Name |
2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H12N6O4S/c1-8-5-11(21)16-13-17-18-14(19(8)13)25-7-12(22)15-9-3-2-4-10(6-9)20(23)24/h2-6H,7H2,1H3,(H,15,22)(H,16,17,21) |
InChI Key |
YDMIGIJOHWNBEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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